tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a pyrrolidine ring substituted with a methoxyphenyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated methoxybenzene derivative.
Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of carbamates with biological systems. It may serve as a model compound for investigating enzyme inhibition and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyrrolidine and methoxyphenyl groups.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring but differ in functional groups and biological activity.
Uniqueness
The uniqueness of tert-Butyl (trans-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-13-10-17-9-12(13)11-7-5-6-8-14(11)20-4/h5-8,12-13,17H,9-10H2,1-4H3,(H,18,19)/t12-,13+/m1/s1 |
InChI Key |
AZGMOUYTWMSTRT-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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